molecular formula C10H12N2O B2871441 2H-Isoindole-2-acetamide, 1,3-dihydro- CAS No. 1623-36-5

2H-Isoindole-2-acetamide, 1,3-dihydro-

Cat. No.: B2871441
CAS No.: 1623-36-5
M. Wt: 176.219
InChI Key: JNNXCNOUTSWDFM-UHFFFAOYSA-N
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Description

2H-Isoindole-2-acetamide, 1,3-dihydro- is a chemical compound with the molecular formula C11H9NO4 . It is also known by other names such as 2- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, dl-2-Phthalimidopropionic acid, N-Phthalyl-DL-alanine, Alanine, N-phthaloyl-, and 2-phthalimidopropionic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel phthalimide derivatives, namely N- (1,3-dioxoisoindolin-2-yl)-2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetamide and N- (1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide, have been synthesized from phthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide or thiophene-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of 2H-Isoindole-2-acetamide, 1,3-dihydro- can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Cobalt-Catalyzed Peroxidation of 2-Oxindoles

A study by Kong et al. (2016) highlights the cobalt-catalyzed C-H activation and peroxidation of 2-oxindoles, demonstrating a new pathway for synthesizing biologically active 3-peroxy-2-oxindoles. This method opens up possibilities for creating various substituted 3-peroxyoxindoles with potential applications in drug development and synthetic chemistry (Delong Kong et al., 2016).

Advances in Isoindole Chemistry

Isoindoles, as detailed by Weintraub and Wang (2022), are reactive aromatic heterocycles with critical roles in medicine, analytical detection, and solar energy applications. Their derivatives exhibit a wide range of biological activities, although challenges remain due to their instability and reactivity. The review covers novel synthetic methods and reactions involving isoindoles, contributing significantly to the field of heterocyclic chemistry (R. A. Weintraub & Xianglong Wang, 2022).

Ruthenium-Catalyzed Synthesis of Isoindoles

Manikandan et al. (2017) report on a ruthenium-catalyzed, oxidant-free cyclization of benzimidates with alkenes to synthesize 1H-Isoindoles and 2H-isoindoles. This method is notable for its room temperature operation and hydrogen evolution, illustrating a novel approach to accessing nitrogen-containing heterocycles, which are valuable in medicinal chemistry and material science (R. Manikandan et al., 2017).

Synthesis and Properties of Stable 2H-Isoindoles

Murashima et al. (2000) focus on creating stable 2H-isoindoles using dinitrobenzene derivatives and isocyanoacetate, with an emphasis on improving yields through solvent and base selection. The successful synthesis and structural confirmation by X-ray crystallography of these compounds highlight their potential in developing novel materials and pharmaceuticals (T. Murashima et al., 2000).

Green Synthesis of Analgesic and Antipyretic Compounds

Reddy et al. (2014) present environmentally friendly syntheses of potential analgesic and antipyretic compounds, showcasing 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This research not only offers a green approach to drug design but also expands the application of isoindole derivatives in pharmaceuticals (Y. Dathu Reddy et al., 2014).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2H-Isoindole-2-acetamide, 1,3-dihydro- are not well-studied. Indole derivatives, which are structurally similar to isoindoles, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

The cellular effects of 2H-Isoindole-2-acetamide, 1,3-dihydro- are not well-documented. Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)7-12-5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNXCNOUTSWDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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